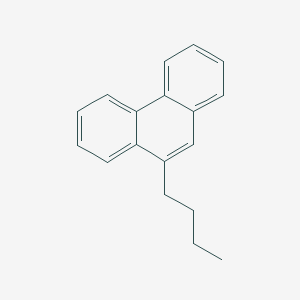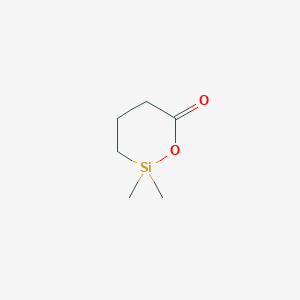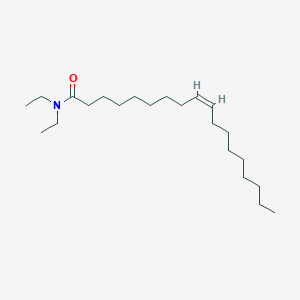
9-Butylphenanthrene
Übersicht
Beschreibung
9-Butylphenanthrene is an organic compound with the molecular formula C₁₈H₁₈ It belongs to the class of polycyclic aromatic hydrocarbons, which are composed of multiple aromatic rings This compound is characterized by a phenanthrene core with a butyl group attached at the ninth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the aromatic rings. Common oxidizing agents include chromic acid and potassium permanganate, leading to the formation of phenanthrenequinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel, resulting in the formation of 9-butyl-9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings. For example, bromination using bromine can yield 9-bromo-9-butylphenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, Raney nickel, elevated temperature and pressure.
Substitution: Bromine, iron(III) bromide as a catalyst, room temperature.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9-Butyl-9,10-dihydrophenanthrene.
Substitution: 9-Bromo-9-butylphenanthrene.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Research into the biological activity of phenanthrene derivatives, including 9-Butylphenanthrene, has shown potential in understanding their interactions with biological systems.
Medicine: Although not widely used in medicine, derivatives of phenanthrene have been investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, plastics, and other materials that require stable aromatic compounds.
Wirkmechanismus
The mechanism of action of 9-Butylphenanthrene involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain molecular targets, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound of 9-Butylphenanthrene, lacking the butyl group.
9-Methylphenanthrene: A derivative with a methyl group at the ninth position.
9-Ethylphenanthrene: A derivative with an ethyl group at the ninth position.
Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The longer alkyl chain compared to methyl or ethyl groups can affect the compound’s solubility, melting point, and interaction with other molecules.
Eigenschaften
IUPAC Name |
9-butylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-2-3-8-14-13-15-9-4-5-10-17(15)18-12-7-6-11-16(14)18/h4-7,9-13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQLNZRCZBCVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345600 | |
| Record name | 9-Butylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-57-7 | |
| Record name | 9-Butylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)











